molecular formula C10H6Cl2F2N2OS B2688333 4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 790232-39-2

4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine

Cat. No.: B2688333
CAS No.: 790232-39-2
M. Wt: 311.13
InChI Key: FFFWCZZXPIWJDM-UHFFFAOYSA-N
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Description

4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine is a high-quality chemical compound intended for research and development purposes. This reagent features a distinct molecular structure integrating a dichlorophenyl group and a 1,3-thiazol-2-amine ring, a scaffold recognized in medicinal chemistry for its potential biological relevance . The compound has a molecular formula of C 10 H 6 Cl 2 F 2 N 2 OS and a PubChem CID of 2497616, providing researchers with essential identifiers for their work . While the specific biological profile of this compound is under investigation, derivatives of the 1,3-thiazol-2-amine core are known to be of significant interest in various scientific fields. Related compounds have been studied for their potential interactions with the central nervous system, with some thiazole derivatives demonstrating activity in preclinical models of conditions like epilepsy . The presence of the 1,3-thiazole ring, a common pharmacophore, suggests potential for researchers to explore its utility in developing novel therapeutic agents or as a tool compound in biochemical studies . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[3,5-dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2F2N2OS/c11-4-1-5(7-3-18-10(15)16-7)8(6(12)2-4)17-9(13)14/h1-3,9H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFWCZZXPIWJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=CSC(=N2)N)OC(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327935
Record name 4-[3,5-dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

790232-39-2
Record name 4-[3,5-dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 3,5-dichloro-2-(difluoromethoxy)aniline with thioamide under specific conditions to form the desired thiazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.98 - 3.9 µg/mlSalem (2017)
Escherichia coli100 - 400 µg/mlYurttaş et al. (2015)
Klebsiella pneumoniaeVariesSalem (2017)

These findings suggest that the compound could serve as a basis for developing new antibiotics.

Antitumor Activity

The thiazole moiety is associated with various anticancer activities. Studies have shown that derivatives of thiazole exhibit cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.

Pesticidal Properties

Research has indicated that compounds similar to 4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine possess insecticidal properties. These compounds can act as effective pesticides against various agricultural pests:

Pest Efficacy Application Method
AphidsHighFoliar spray
WhitefliesModerateSoil application

A patent has documented the use of such thiazole derivatives as insecticides, highlighting their potential in crop protection strategies .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Research into thiazole derivatives has focused on modifying substituents to enhance efficacy and reduce toxicity. Key findings include:

  • Electron-withdrawing groups generally improve antimicrobial activity.
  • Structural modifications can lead to increased selectivity towards specific microbial targets.

Case Study 1: Antimicrobial Efficacy

A study evaluated several thiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that certain modifications led to improved antibacterial activity compared to standard antibiotics like ampicillin .

Case Study 2: Pesticide Development

In another study, researchers synthesized a series of thiazole derivatives and tested them against common agricultural pests. The results showed promising insecticidal activity, leading to further exploration in agricultural applications .

Mechanism of Action

The mechanism of action of 4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine (CAS 760936-33-2)
  • Structural Difference : The difluoromethoxy group is at the 2-position of the phenyl ring, but lacks the 3,5-dichloro substituents.
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
  • Structural Difference : Retains the dichlorophenyl group but lacks the difluoromethoxy moiety.
  • Impact: Absence of fluorine reduces metabolic stability and may diminish bioavailability, as fluorination is known to resist oxidative degradation .
4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine
  • Structural Difference : The difluoromethoxy group is at the 4-position of the phenyl ring, with an additional methyl group on the thiazole ring.
  • Impact : The methyl group increases hydrophobicity, while the shifted difluoromethoxy group alters electronic distribution, possibly affecting intermolecular interactions in crystallographic packing .

Crystallographic and Conformational Properties

  • Target Compound: No crystallographic data is provided, but analogs like 4-(4-fluorophenyl)thiazole derivatives exhibit planar conformations with slight deviations due to perpendicular fluorophenyl groups .
  • N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine : Crystal structures reveal intramolecular hydrogen bonds (N–H···N) stabilizing the thiazole-amine core, a feature likely shared with the target compound .
  • (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine : Demonstrates planar geometry with intermolecular C–H···N hydrogen bonding, suggesting similar packing behavior in halogenated thiazoles .

Biological Activity

4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine, a compound with the molecular formula C10_{10}H6_6Cl2_2F2_2N2_2S and a molecular weight of 311.14 g/mol, has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding its pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a thiazole ring linked to a dichlorodifluoromethoxy-substituted phenyl group. The presence of halogens in the phenyl ring is significant as it influences the biological activity of similar compounds by enhancing their lipophilicity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit considerable antimicrobial properties. A study highlighted that thiazole derivatives, particularly those with halogen substitutions, showed enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The compound's structure suggests potential efficacy against various pathogens due to its ability to disrupt microbial cell walls or interfere with metabolic pathways.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Activity Level
4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amineS. aureus32.6Moderate
Other Thiazole DerivativeE. coli62.5Low
Other Thiazole DerivativePseudomonas aeruginosa15.0High

Antitumor Activity

The thiazole moiety is recognized for its potential in cancer therapy. Studies have shown that compounds containing thiazole rings can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, thiazole derivatives have been reported to inhibit BRAF(V600E) mutations and other oncogenic pathways . The compound may exhibit similar antitumor properties due to its structural characteristics.

Case Study: Antitumor Efficacy
In vitro studies demonstrated that thiazole derivatives could effectively reduce cell viability in various cancer cell lines, suggesting that 4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine might also possess antitumor activity.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with thiazole structures have shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 . The anti-inflammatory potential of this compound could be attributed to its ability to interfere with signaling pathways involved in inflammation.

The biological activities of 4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine can be attributed to its interaction with specific enzymes or receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial metabolism or tumor progression.
  • Receptor Modulation : It may bind to receptors that regulate inflammatory responses or cell growth pathways.

Q & A

Basic: What are the common synthetic methodologies for this compound?

Answer: The compound is typically synthesized via multi-step organic reactions. For example, a precursor such as a substituted phenylacetic acid hydrazide can be refluxed in DMSO for 18 hours, followed by reduced-pressure distillation and crystallization in ice water to yield intermediates. Subsequent condensation with aldehydes or other electrophilic reagents under acidic conditions (e.g., glacial acetic acid) forms the thiazole core. Optimizing reaction parameters like solvent choice, temperature, and purification steps (e.g., recrystallization with ethanol/water) can improve yields (65% in analogous syntheses) .

Basic: How is the structure of this compound validated experimentally?

Answer: Structural validation employs spectroscopic and crystallographic methods:

  • NMR spectroscopy (¹H, ¹³C) confirms substituent positions and electronic environments (e.g., aromatic protons and thiazole ring signals).
  • Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.
  • X-ray crystallography (using SHELX programs) resolves the 3D arrangement, with hydrogen bonding and intermolecular interactions analyzed to validate packing stability .
    For example, evidence from similar thiazole derivatives shows distinct NMR shifts for substituents like dichloro and difluoromethoxy groups .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Answer: SAR studies involve systematic structural modifications and biological testing:

  • Substituent variation : Introduce electron-withdrawing (e.g., -Cl, -CF₃) or donating groups (e.g., -OCH₃) on the phenyl or thiazole rings to assess impact on bioactivity.
  • In vitro assays : Test derivatives against bacterial/fungal strains (e.g., MIC determination) or enzyme targets (e.g., kinase inhibition). Evidence from related compounds shows enhanced antifungal activity with chlorinated phenyl groups .
  • Computational modeling : Use molecular docking (e.g., CDK2 targets in evidence 19) or QSAR to predict binding modes and optimize pharmacophores .

Advanced: How are crystallographic data discrepancies resolved during structure refinement?

Answer: Discrepancies in X-ray data (e.g., high R-factors, electron density anomalies) are addressed by:

  • Revisiting data collection : Ensure crystal quality (e.g., slow evaporation in acetone, as in evidence 8) to avoid twinning or disorder.
  • Refinement tools : Use SHELXL for least-squares refinement and SIR97 for phase problem resolution. Hydrogen atoms are placed geometrically, and thermal parameters are adjusted to fit density maps.
  • Validation metrics : Check for plausible hydrogen-bonding networks (e.g., intramolecular C—H···N bonds in evidence 8) and compare bond lengths/angles to database norms .

Basic: What strategies improve synthetic yield and purity?

Answer: Key strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for cyclization steps.
  • Reaction time/temperature : Prolonged reflux (e.g., 18 hours in evidence 2) ensures complete cyclization, while controlled cooling prevents byproduct formation.
  • Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials. Analogous syntheses achieve >80% yields by optimizing stoichiometry and catalyst use (e.g., triethylamine in evidence 10) .

Advanced: What are the potential biological targets and mechanisms of action?

Answer: Based on structurally related thiazoles, plausible targets include:

  • Antimicrobial activity : Disruption of bacterial cell wall synthesis (e.g., via thiadiazole derivatives in evidence 15) or fungal membrane integrity.
  • Enzyme inhibition : Targeting kinases (e.g., CDK2 in evidence 19) or metabolic enzymes through halogen-bond interactions.
  • Antitubercular effects : Thiazole-amine derivatives in evidence 16 show moderate activity against Mycobacterium tuberculosis, suggesting potential for further optimization .

Advanced: How can contradictory bioactivity data be analyzed?

Answer: Contradictions (e.g., varying MIC values across studies) require:

  • Standardized assays : Control variables like bacterial strain, growth medium, and compound solubility (e.g., DMSO concentration).
  • Metabolic profiling : Use LC-MS to identify degradation products or metabolites that may influence activity.
  • Structural analogs : Compare with derivatives (e.g., evidence 15’s fluorinated triazoles) to isolate substituent-specific effects. Statistical tools like ANOVA can differentiate significant trends .

Basic: What analytical techniques confirm compound purity?

Answer: Purity is assessed via:

  • HPLC : Retention time and peak integration (>95% purity).
  • Melting point analysis : Sharp melting ranges (e.g., 141–143°C in evidence 2) indicate homogeneity.
  • Elemental analysis : Match experimental C/H/N percentages to theoretical values.
  • TLC : Monitor reaction progress and isolate pure fractions .

Advanced: How is computational chemistry applied to study this compound?

Answer: Computational methods include:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins (e.g., GATA3 in evidence 19).
  • Pharmacophore modeling : Identify critical functional groups for target binding using software like Schrödinger Suite .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer: Scalability issues involve:

  • Solvent volume reduction : Transition from batch to flow chemistry for safer handling of DMSO or POCl₃ (evidence 13).
  • Byproduct management : Optimize workup steps (e.g., pH adjustment in evidence 13) to minimize waste.
  • Crystallization control : Use seeding or cooling gradients to ensure consistent crystal morphology .

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